

# Technical Monograph: 2-(3-Chloro-4-fluorophenoxy)ethanamine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 2-(3-Chloro-4-fluorophenoxy)ethanamine  
**CAS No.:** 883524-07-0; 914086-51-4  
**Cat. No.:** B2564182

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## Executive Summary

**2-(3-Chloro-4-fluorophenoxy)ethanamine** (CAS 914086-51-4 as HCl) is a specialized fluorinated building block utilized in the synthesis of bioactive small molecules. Characterized by a halogenated phenoxy scaffold linked to a primary ethylamine, it serves as a critical pharmacophore in the development of voltage-gated sodium channel blockers, serotonin reuptake inhibitors, and kinase inhibitors. Its specific halogen substitution pattern (3-chloro, 4-fluoro) is engineered to enhance metabolic stability by blocking para-oxidation while modulating lipophilicity (LogP) for improved blood-brain barrier (BBB) penetration.

## Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

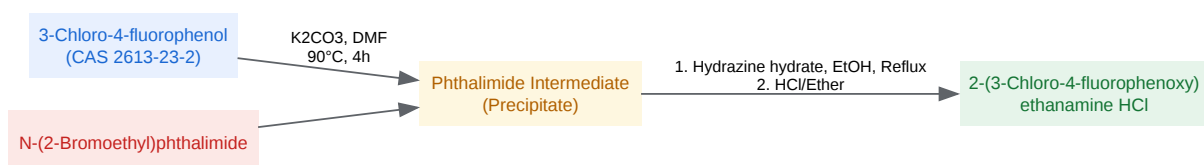
This compound is most stable and commercially available as the hydrochloride salt. The free base is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO<sub>2</sub>.

Property	Data (HCl Salt)	Data (Free Base - Calculated)
CAS Number	914086-51-4	Not widely indexed
IUPAC Name	2-(3-Chloro-4-fluorophenoxy)ethan-1-amine hydrochloride	2-(3-Chloro-4-fluorophenoxy)ethan-1-amine
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClFNO · HCl	C <sub>8</sub> H <sub>9</sub> ClFNO
Molecular Weight	226.08 g/mol	189.61 g/mol
Appearance	White to off-white crystalline powder	Colorless to pale yellow oil
Solubility	Water, Methanol, DMSO	Chloroform, DCM, Ethyl Acetate
pKa (Amine)	~9.5 (Predicted)	-
LogP	-	~1.8 - 2.1 (Predicted)

## Synthetic Methodology

To ensure high purity and avoid the formation of secondary amine dimers (common in direct alkylation with chloroethylamine), the Gabriel Synthesis or Nitrile Reduction routes are the industry standards. Below is the protocol for the Gabriel Synthesis, favored for its regioselectivity and scalability.

## Core Reaction Scheme



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Figure 1: High-fidelity synthesis via Gabriel Amine Synthesis to prevent polymerization.

## Detailed Protocol: Gabriel Synthesis Route

### Step 1: O-Alkylation

- Setup: Charge a 3-neck round-bottom flask with 3-Chloro-4-fluorophenol (1.0 eq) and anhydrous DMF (5-10 volumes).
- Activation: Add Potassium Carbonate ( $K_2CO_3$ , 1.5 eq). Stir at room temperature for 30 minutes to form the phenoxide anion.
- Alkylation: Add N-(2-Bromoethyl)phthalimide (1.1 eq) portion-wise.
- Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The phenol starting material should disappear.
- Workup: Pour the reaction mixture into ice water. The phthalimide intermediate typically precipitates as a solid. Filter, wash with water, and dry.[2] Recrystallize from ethanol if necessary.

### Step 2: Deprotection (Hydrazinolysis)

- Cleavage: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (2.5 eq).
- Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.
- Isolation: Cool to room temperature. Filter off the phthalhydrazide byproduct.
- Salt Formation: Concentrate the filtrate to remove excess hydrazine and ethanol. Dissolve the residue in Diethyl Ether or Dichloromethane.
- Acidification: Add 4M HCl in Dioxane or bubble HCl gas. The product, **2-(3-Chloro-4-fluorophenoxy)ethanamine** hydrochloride, will precipitate.
- Purification: Filter the salt and wash with cold ether.

## Biological Applications & Pharmacophore Utility

The 2-(3-Chloro-4-fluorophenoxy)ethyl moiety is a "privileged scaffold" in medicinal chemistry, often acting as a bioisostere for other aryl-alkyl-amine motifs.

### Voltage-Gated Sodium Channel Blockers (Nav1.7 / Nav1.8)

This fragment is structurally homologous to the side chains of several sodium channel blockers investigated for neuropathic pain. The halogenated phenoxy ring mimics the lipophilic anchor found in Mexiletine derivatives, while the ethylamine tail interacts with the selectivity filter of the ion channel.

- Mechanism: The electron-withdrawing halogens (Cl, F) reduce the pKa of the phenoxy oxygen, altering the electronic distribution and enhancing pi-stacking interactions within the receptor binding pocket.

### Kinase Inhibition (EGFR / PI3K)

In Tyrosine Kinase Inhibitors (TKIs), this amine is often coupled to a core heterocycle (e.g., quinazoline or pyrimidine) to form the solvent-exposed tail.

- Role: The amine forms a key hydrogen bond with aspartate or glutamate residues at the kinase active site entrance, while the halogenated phenyl ring occupies a hydrophobic pocket (e.g., the ribose pocket or back-cleft).
- Analogs: Structurally relevant to the side chains of Gefitinib and Lapatinib analogs where metabolic stability is required against CYP450 oxidation.

### Serotonergic Modulators

Phenoxyethylamine derivatives are classical scaffolds for 5-HT receptor ligands. The 3-Cl, 4-F substitution pattern is specific for tuning selectivity between 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> receptors, often reducing off-target cardiac effects (hERG inhibition) compared to non-halogenated analogs.

### Handling, Safety, and Stability

Hazard Class	GHS Code	Description
Acute Toxicity	H302	Harmful if swallowed.
Irritant	H315/H319	Causes skin and serious eye irritation.
Respiratory	H335	May cause respiratory irritation.

#### Storage Protocol:

- Atmosphere: Store under inert gas (Argon/Nitrogen). The free base absorbs CO<sub>2</sub> from air to form carbamates.
- Temperature: -20°C for long-term storage; 2-8°C for working stocks.
- Hygroscopy: The HCl salt is hygroscopic. Desiccate when not in use.

## References

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- To cite this document: BenchChem. [Technical Monograph: 2-(3-Chloro-4-fluorophenoxy)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2564182/docs#technical-monograph-2-3-chloro-4-fluorophenoxy-ethanamine>]

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